3-Bromo-6-fluoro-2-methyl-benzenemethanamine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Medicinal chemistry programs requiring precise control over pKa and lipophilicity often struggle with generic benzylamines that lack orthogonal functional handles. This polysubstituted benzylamine solves both issues simultaneously. - **CNS-Optimized Physicochemistry**: 6-Fluoro lowers pKa to ~8.53 (predicted), reducing hERG & phospholipidosis risk; XLogP3 1.9 supports BBB penetration. - **Dual Diversification**: Primary amine enables amide/reductive amination; 3-bromo allows Suzuki/Buchwald-Hartwig cross-couplings. - **Supply**: Research-grade (95%). Shipped on dry ice; store at -20°C.

Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
Cat. No. B11733650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-fluoro-2-methyl-benzenemethanamine
Molecular FormulaC8H9BrFN
Molecular Weight218.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1CN)F)Br
InChIInChI=1S/C8H9BrFN/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3H,4,11H2,1H3
InChIKeyYEDWAYHGROSYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-fluoro-2-methyl-benzenemethanamine: Structural and Functional Profile


3-Bromo-6-fluoro-2-methyl-benzenemethanamine (CAS 1427365-82-9) is a polysubstituted benzylamine building block with a molecular formula of C₈H₉BrFN and a molecular weight of 218.07 g/mol . The compound features a 3-bromo, 6-fluoro, and 2-methyl substitution pattern on a phenylmethanamine core, offering a unique combination of halogen-mediated reactivity tuning and hydrogen-bonding capacity via the primary amine . It is supplied as a research-grade intermediate with a typical purity of 95% and is stored at -20°C to maintain stability . This specific arrangement of substituents positions the compound as a versatile scaffold for medicinal chemistry and agrochemical derivatization where precise control over lipophilicity, basicity, and cross-coupling handles is required.

Halogen pattern (3-Br, 6-F, 2-Me) enables electronic tuning and cross-coupling handles
Benzylic primary amine provides high nucleophilicity for amide coupling and reductive amination
Research-grade intermediate (≥95% purity); -20°C storage for stability

3-Bromo-6-fluoro-2-methyl-benzenemethanamine Cannot Be Replaced


Generic substitution with structurally related benzylamines (e.g., 3-bromo-2-methylbenzylamine lacking the 6-fluoro group, or 6-fluoro-2-methylbenzylamine lacking the 3-bromo handle) fails because the synergistic electronic effects of the ortho-fluorine and meta-bromine fundamentally alter key physicochemical parameters. The 6-fluoro atom exerts a strong inductive electron-withdrawal that depresses amine basicity (pKa 8.53±0.10 predicted) relative to non-fluorinated congeners , while simultaneously modulating lipophilicity (XLogP3 1.9) to balance membrane permeability and solubility . Conversely, the 3-bromo substituent provides a robust synthetic handle for transition metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) that is absent in mono-fluoro analogs . Thus, substituting with a compound missing either halogen compromises either the physicochemical optimization potential or the synthetic versatility, directly impacting downstream success in lead optimization or library synthesis campaigns.

Analog lacking 6-fluoro
pKa and lipophilicity shifts may alter permeability and off-target interaction profiles, compromising CNS tuning efforts.
Analog lacking 3-bromo
Loss of the bromine cross-coupling handle eliminates key diversification routes (Suzuki, Buchwald-Hartwig), restricting library synthesis.

3-Bromo-6-fluoro-2-methyl-benzenemethanamine: Comparative Evidence


Basicity and Lipophilicity Advantage

The 6-fluoro substitution in 3-bromo-6-fluoro-2-methyl-benzenemethanamine lowers the predicted amine pKa to 8.53±0.10 compared to an estimated pKa of ~9.5 for the non-fluorinated analog 3-bromo-2-methylbenzylamine . This reduction in basicity is consistent with the well-documented electron-withdrawing inductive effect of aromatic fluorine [1]. The measured XLogP3 of 1.9 for the target compound indicates moderately enhanced lipophilicity relative to a non-fluorinated analog (estimated XLogP3 ~1.5), a balance that can improve passive membrane permeability without incurring excessive hydrophobicity [1].

Basicity & Lipophilicity
Class-level inference
pKa 8.53±0.10 / XLogP3 1.9
Lower pKa may reduce off-target interactions; lipophilicity supports permeability screening.
Predicted values; class-level inference.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Benzylic Amine Reactivity Advantage

The target compound contains a benzylic primary amine (-CH₂NH₂) rather than an aromatic amine directly attached to the ring. This structural distinction confers greater nucleophilicity and a wider scope of reactions, including reductive amination, amide bond formation, and use as a directing group in C-H functionalization, compared to the corresponding aniline 3-bromo-6-fluoro-2-methylaniline (CAS 1227210-36-7) . The benzylic amine can be selectively protected/deprotected under milder conditions than the electron-deficient aromatic amine [1].

Benzylic Amine vs Aniline
Cross-study comparable
Benzylic amine: broad reaction scope
Aniline: limited nucleophilicity
Benzylic amine supports diverse library synthesis; aniline may show lower yields.
Cross-study comparable.
Organic Synthesis Cross-Coupling Building Block Utility

Purity and Storage Stability

Commercially available 3-bromo-6-fluoro-2-methyl-benzenemethanamine is consistently supplied at ≥95% purity (HPLC) by multiple reputable vendors . Long-term storage at -20°C is mandated to prevent decomposition, with centrifuge recovery protocols ensuring maximum yield upon use . In contrast, less substituted benzylamine analogs often degrade more rapidly at room temperature due to higher volatility or amine oxidation.

Purity & Storage
Vendor specification
≥95% purity; store at -20°C
Storage protocol ensures material integrity; batch variability may require review.
Supplier specifications.
Procurement Quality Control Compound Management

3-Bromo-6-fluoro-2-methyl-benzenemethanamine Applications


CNS Drug Candidate Tuning

The combination of reduced amine basicity (pKa ~8.5) and optimized lipophilicity (XLogP3 1.9) positions 3-bromo-6-fluoro-2-methyl-benzenemethanamine as an ideal building block for central nervous system (CNS) drug discovery programs. The lower pKa can mitigate hERG channel binding and phospholipidosis risk, while the moderate lipophilicity supports passive blood-brain barrier penetration. The 3-bromo handle permits late-stage functionalization via Suzuki coupling to introduce aryl or heteroaryl groups for SAR exploration .

Library Synthesis & DOS

The benzylic amine group facilitates high-yielding amide bond formation or reductive amination with a broad range of carboxylic acids and aldehydes, enabling rapid generation of compound libraries. The 3-bromo substituent serves as a orthogonal coupling site for subsequent diversification (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing two sequential diversification steps from a single core. This dual reactivity is advantageous for constructing complex, three-dimensional scaffolds in fragment-based drug discovery [1].

Fluorinated Agrochemical Intermediates

Fluorinated benzylamines are valuable intermediates in the synthesis of modern agrochemicals, where the fluorine atom enhances metabolic stability and environmental persistence. 3-Bromo-6-fluoro-2-methyl-benzenemethanamine can be elaborated into fluorine-containing amides or sulfonamides with potential herbicidal or fungicidal activity. The bromine atom can be used to attach heterocyclic moieties known to confer bioactivity in crop protection [2].

Specialty Polymer Monomers

The primary amine group allows incorporation into polyamide, polyimide, or epoxy resin backbones, while the bromine and fluorine atoms can modify the polymer's dielectric constant, refractive index, or thermal stability. Such halogenated aromatic amines are employed in the production of high-performance polymers for electronics and aerospace applications [3].

Application
Selection Property
Validation Focus
CNS drug discovery research
Basicity-lipophilicity balance
hERG liability and permeability screening
Compound library synthesis
Dual amine/bromine reactivity
Amide coupling & cross-coupling efficiency
Agrochemical intermediate research
Fluorine-containing building block
Metabolic stability & heterocycle conjugation
High-performance polymer synthesis
Halogenated aromatic amine monomer
Dielectric/thermal property screening

Technical Documentation Hub

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